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molecular formula C5H4N2O4 B1616033 2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde CAS No. 4425-60-9

2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde

Cat. No. B1616033
M. Wt: 156.1 g/mol
InChI Key: BGLZMCSABBNRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741896B2

Procedure details

9.03 ml of phosphoryl chloride are added dropwise to 2 ml of dry DMF with ice-cooling. 1.5 g of barbituric acid are subsequently added, and the mixture is stirred at 100° for 4 h. The mixture is cooled, poured into ice-water, the precipitate is separated off, rinsed with water and dried at 45°, giving 2.5 g of “1”.
Quantity
9.03 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[NH:6]1[C:13](=[O:14])[CH2:12][C:10](=[O:11])[NH:9][C:7]1=[O:8].CN([CH:18]=[O:19])C>>[O:8]=[C:7]1[NH:9][C:10](=[O:11])[CH:12]([CH:18]=[O:19])[C:13](=[O:14])[NH:6]1

Inputs

Step One
Name
Quantity
9.03 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
N1C(=O)NC(=O)CC1=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 100° for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the precipitate is separated off
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried at 45°
CUSTOM
Type
CUSTOM
Details
giving 2.5 g of “1”

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
O=C1NC(C(C(N1)=O)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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